Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-
Description
Systematic IUPAC Nomenclature and Structural Features
The compound 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolylbenzenesulfonamide derives its systematic name from the hierarchical prioritization of functional groups and substituents under IUPAC guidelines. The parent structure is benzenesulfonamide , a benzene ring with a sulfonamide group (–SO₂NH₂). The sulfonamide nitrogen is further substituted with a 2-thiazolyl group, while the benzene ring is functionalized at the para-position with a [(2-methoxy-9-acridinyl)amino] moiety.
The acridinyl component, 2-methoxy-9-acridinyl , consists of a tricyclic aromatic system with a methoxy group at position 2 and an amino group at position 9. The numbering of the acridine system follows the IUPAC convention, where the nitrogen atom occupies position 10 in the central ring, and adjacent positions are numbered clockwise. The thiazolyl group (a five-membered ring containing nitrogen and sulfur) is attached to the sulfonamide nitrogen, creating a hybrid heterocyclic system.
Molecular Formula :
$$ \text{C}{23}\text{H}{18}\text{N}4\text{O}3\text{S}_2 $$
This formula accounts for:
- A benzene ring (C₆H₅)
- A sulfonamide group (SO₂NH–)
- A 2-thiazolyl substituent (C₃H₂NS)
- A 2-methoxy-9-acridinylamino group (C₁₃H₁₁N₂O).
Structural Features :
- The planar acridine core enables π-π stacking interactions.
- The methoxy group at position 2 introduces steric and electronic effects.
- The sulfonamide-thiazolyl linkage creates a conformationally restricted region due to partial double-bond character in the S–N bond.
Comparative Analysis of Trivial Names and CAS Registry Numbers
The compound is primarily identified by its systematic IUPAC name, but alternative designations exist in chemical databases:
Notably, the absence of widespread trivial names reflects the compound’s specialized application in research contexts. The CAS registry number (792842-90-1) distinguishes it from structurally similar derivatives, such as 4-amino-N-(thiazol-2-yl)benzenesulfonamide sodium salt (CID 23019786), which lacks the acridinyl moiety.
Stereochemical Considerations in Acridinyl-Sulfonamide Hybrid Systems
The molecule exhibits limited stereoisomerism due to its predominantly planar architecture. However, key stereochemical features include:
Atropisomerism :
Restricted rotation around the N–S bond in the sulfonamide group may lead to atropisomers, though the energy barrier is typically low (~20–25 kcal/mol). The thiazolyl group’s orientation relative to the benzene ring could produce distinct conformational states.Acridinyl Planarity :
The acridine core’s rigid, fused-ring system prevents geometric isomerism. Substituents on the acridinyl group (e.g., methoxy at position 2) adopt fixed positions due to the aromatic system’s constraints.Tautomerism :
The sulfonamide group (–SO₂NH–) may exhibit prototropic tautomerism, though this is suppressed in the solid state due to hydrogen bonding.
Conformational Analysis : Computational studies of analogous sulfonamide-thiazolyl systems suggest a dihedral angle of 75–85° between the benzene and thiazolyl planes, minimizing steric clash between the sulfonamide oxygen and thiazolyl sulfur. The acridinylamino group adopts a near-orthogonal orientation relative to the benzene ring to mitigate steric hindrance from the methoxy substituent.
Properties
CAS No. |
514831-90-4 |
|---|---|
Molecular Formula |
C23H18N4O3S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[(2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N4O3S2/c1-30-16-8-11-21-19(14-16)22(18-4-2-3-5-20(18)26-21)25-15-6-9-17(10-7-15)32(28,29)27-23-24-12-13-31-23/h2-14H,1H3,(H,24,27)(H,25,26) |
InChI Key |
WIWRHEMXXUXQOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acridine moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Introduction of the methoxy group: This step usually involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The final step involves coupling the acridine and thiazole moieties with the benzenesulfonamide group, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, leading to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, aminated, or halogenated derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- Benzenesulfonamide derivatives exhibit promising antimicrobial properties. Research has indicated that compounds with similar structures can inhibit the growth of various bacteria and fungi. The incorporation of the acridine moiety enhances the activity against resistant strains, making it a candidate for further exploration in antibiotic development.
- Antitubercular Activity
-
Cancer Research
- The compound's structural features allow it to interact with various biological targets involved in cancer progression. Research has shown that similar benzenesulfonamide compounds can inhibit tumor growth by targeting specific pathways in cancer cells. This positions benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- as a potential lead compound in anticancer drug development.
-
Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, benzenesulfonamides are known to inhibit carbonic anhydrases, which play roles in various physiological processes and can be targeted for therapeutic interventions in conditions like glaucoma and epilepsy.
Case Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance:
Anticancer activity: It might intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial activity: It could inhibit key enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison of Sulfonamide Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | - | C₂₆H₂₁N₅O₃S₂ | ~539.6* | 2-Methoxy-9-acridinylamino, N-2-thiazolyl |
| N-[4-(Acridin-9-ylamino)phenyl]methanesulfonamide | 311785-26-9 | C₂₀H₁₇N₃O₂S | 379.43 | Acridinylamino, methanesulfonamide |
| Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl | 230978-56-0 | C₁₅H₁₃N₃O₃S₂ | 347.41 | Furanyl-ethylidene, N-2-thiazolyl |
| Benzenesulfonamide, 4-[[4-(2-benzothiazolyl)-1-piperidinyl]sulfonyl]-N-(2-methylcyclohexyl)- | - | C₂₆H₃₀N₄O₄S₃ | ~582.7* | Benzothiazolyl-piperidinyl, 2-methylcyclohexyl |
*Estimated based on structural analogs.
Biological Activity
Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- (CAS No. 514831-90-4) exhibits promising pharmacological properties. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O3S2 |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 4-[(2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
| InChI Key | WIWRHEMXXUXQOR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the acridine moiety : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Methoxy group introduction : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are commonly employed.
- Thiazole ring formation : This is often synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Coupling reactions : The acridine and thiazole moieties are coupled with the benzenesulfonamide group using coupling reagents like EDCI or DCC under mild conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. For instance, compounds derived from benzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines:
- MDA-MB-468 (breast cancer) : IC50 values of 3.99 ± 0.21 µM and 1.48 ± 0.08 µM were reported for specific derivatives under hypoxic conditions.
- CCRF-CM (leukemia) : IC50 values of 4.51 ± 0.24 µM and 9.83 ± 0.52 µM were observed .
These compounds induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases 3 and 9, indicating a mechanism involving cell cycle arrest and programmed cell death .
Cardiovascular Effects
Another area of research focuses on the cardiovascular effects of benzenesulfonamide derivatives. A study utilizing an isolated rat heart model demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance:
- The compound 4-(2-aminoethyl)-benzenesulfonamide was noted to decrease perfusion pressure and coronary resistance in a time-dependent manner compared to controls .
- These findings suggest potential interactions with calcium channels, which are crucial in regulating vascular tone and blood pressure .
The mechanisms underlying the biological activities of benzenesulfonamide derivatives often involve interactions with specific biomolecules:
- Calcium Channel Inhibition : Some studies indicate that these compounds can act as calcium channel inhibitors, impacting cardiovascular function .
- DNA Intercalation : The acridine moiety in these compounds is known for its ability to intercalate DNA, which may contribute to their anticancer properties by disrupting DNA replication and transcription processes .
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of various benzenesulfonamide derivatives, it was found that modifications to the acridine moiety significantly enhanced cytotoxicity against breast cancer cells. The study utilized molecular docking to predict interactions with target proteins involved in cancer cell survival pathways .
Case Study 2: Cardiovascular Impact
A series of experiments were conducted to assess the impact of benzenesulfonamide derivatives on coronary resistance in rat models. Results indicated that specific compounds led to a statistically significant reduction in coronary resistance compared to standard treatments, suggesting their potential as therapeutic agents for hypertension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
